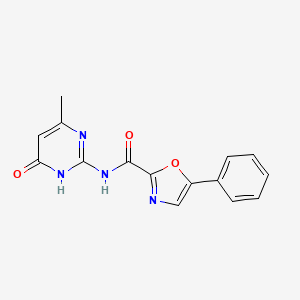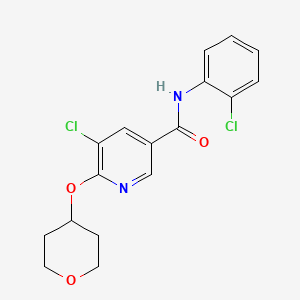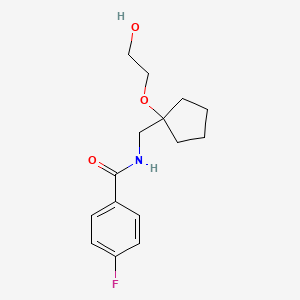![molecular formula C18H15NO5S2 B2538193 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 882747-64-0](/img/structure/B2538193.png)
3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and functionalities that can help infer some aspects of the compound . The first paper discusses thiourea derivatives, which are structurally related to thiophenecarboxylic acid, and their use as chiral solvating agents (CSAs) in NMR spectroscopy . The second paper describes the synthesis and properties of a sulfonated aromatic diamine, which shares the sulfonated feature present in the benzylsulfonyl group of the compound of interest .
Synthesis Analysis
While the exact synthesis of 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid is not detailed in the provided papers, the synthesis of related compounds can offer some insight. The synthesis of thiourea derivatives, as mentioned in the first paper, involves the reaction of an aminoethylphenol with benzoyl isothiocyanate . This suggests that the synthesis of the compound may involve a similar strategy of functional group interconversion, possibly starting with a thiophenecarboxylic acid precursor and introducing the benzylsulfonyl group through a sulfonation reaction.
Molecular Structure Analysis
The molecular structure of 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid would likely exhibit characteristics similar to those of the compounds discussed in the papers. The presence of a benzylsulfonyl group could contribute to the overall electron distribution and polarity of the molecule, affecting its reactivity and interaction with other molecules . The thiophenecarboxylic acid moiety would contribute to the acidity and potential for hydrogen bonding, which could be relevant in the context of chiral discrimination as seen with thiourea derivatives .
Chemical Reactions Analysis
The provided papers do not directly address the chemical reactions of 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid. However, based on the chemical functionalities present in the compound, it can be hypothesized that it may undergo reactions typical of carboxylic acids, such as esterification or amidation. The sulfonamide group may also participate in reactions, although its presence is more likely to influence the reactivity of adjacent functional groups due to its electron-withdrawing nature .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid can be partially deduced from the properties of similar compounds discussed in the papers. For instance, the sulfonated aromatic diamine described in the second paper exhibits good solubility in aprotic solvents and high thermal stability . These properties might be somewhat applicable to the compound , suggesting it could have good solubility in certain solvents and a relatively high thermal stability due to the presence of the sulfonate group. The thiophenecarboxylic acid component may contribute to the compound's acidity and potential for forming hydrogen bonds, which could affect its solubility and interaction with other molecules .
Scientific Research Applications
Chlorogenic Acid (CGA) - A Pharmacological Review
CGA is known for its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties. It modulates lipid and glucose metabolism, indicating its potential in treating disorders such as cardiovascular disease, diabetes, and obesity. This review encourages further studies to optimize its biological and pharmacological effects for practical applications, including as a natural food additive to replace synthetic antibiotics (Naveed et al., 2018).
ABTS/PP Decolorization Assay of Antioxidant Capacity
This review highlights the reaction pathways in the ABTS/potassium persulfate decolorization assay of antioxidant capacity. It notes the specificity and relevance of oxidation products from certain antioxidants, suggesting the need for further elucidation to improve the assay's application in tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).
Advanced Oxidation Processes (AOPs) for Acetaminophen Degradation
This work reviews the use of AOPs in treating acetaminophen from an aqueous medium, highlighting different kinetics, mechanisms, and by-products. It underscores the environmental importance of understanding these processes to enhance the degradation of persistent pollutants (Qutob et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-[4-(benzylsulfonylamino)phenoxy]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S2/c20-18(21)17-16(10-11-25-17)24-15-8-6-14(7-9-15)19-26(22,23)12-13-4-2-1-3-5-13/h1-11,19H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZBUQABSMFFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2538115.png)
![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)

![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2538125.png)
![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2538127.png)
![2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2538129.png)
